molecular formula C11H17ClN4 B1522120 2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride CAS No. 1210359-82-2

2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride

Cat. No.: B1522120
CAS No.: 1210359-82-2
M. Wt: 240.73 g/mol
InChI Key: BNCRMDZAEBEELD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride typically involves the reaction of piperidine with pyridine-4-carboximidamide under specific conditions. One common synthetic route is the nucleophilic substitution reaction, where piperidine acts as the nucleophile and pyridine-4-carboximidamide as the electrophile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.

Scientific Research Applications

2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride has several scientific research applications, including:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: : The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride is unique in its structure and properties compared to other piperidine derivatives. Some similar compounds include:

  • 2-(Piperidin-1-yl)benzaldehyde: : This compound differs in its functional group, having an aldehyde instead of a carboximidamide group.

  • 2-Phenyl-1-(piperidin-1-yl)ethanone: : This compound has a different aromatic ring and ketone group compared to the carboximidamide group in the target compound.

These compounds, while structurally similar, exhibit different chemical and biological properties, making each suitable for distinct applications.

Properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCRMDZAEBEELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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